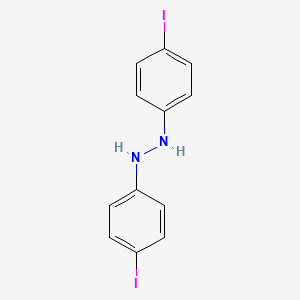
1,2-Bis(4-iodophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-iodophenyl)hydrazine is an organic compound characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by a hydrazine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(4-iodophenyl)hydrazine can be synthesized through a multi-step process involving the iodination of phenylhydrazine derivatives. One common method involves the reaction of 4-iodoaniline with hydrazine hydrate under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-iodophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of azo compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-iodophenyl)hydrazine involves its ability to undergo various chemical transformations. The hydrazine linkage and iodine atoms play crucial roles in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-chlorophenyl)hydrazine: Similar structure but with chlorine atoms instead of iodine.
1,2-Bis(4-bromophenyl)hydrazine: Contains bromine atoms instead of iodine.
1,2-Bis(4-fluorophenyl)hydrazine: Fluorine atoms replace the iodine atoms.
Uniqueness
1,2-Bis(4-iodophenyl)hydrazine is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorinated, brominated, or fluorinated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and reactions.
Eigenschaften
Molekularformel |
C12H10I2N2 |
|---|---|
Molekulargewicht |
436.03 g/mol |
IUPAC-Name |
1,2-bis(4-iodophenyl)hydrazine |
InChI |
InChI=1S/C12H10I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChI-Schlüssel |
SPNRRAJCRLKEQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















